An In-depth Technical Guide to the Physical and Chemical Properties of Toxoflavin-13C4
An In-depth Technical Guide to the Physical and Chemical Properties of Toxoflavin-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Toxoflavin-13C4, an isotopically labeled form of the bacterial toxin and versatile research compound, toxoflavin. This document details its fundamental characteristics, analytical methodologies for its characterization, and its known biological interactions, including key signaling pathways. The information presented is intended to support researchers in the fields of microbiology, oncology, and drug discovery.
Core Physical and Chemical Properties
Toxoflavin-13C4 is a stable isotope-labeled analog of toxoflavin, where four carbon atoms have been replaced with the ¹³C isotope. This labeling provides a valuable tool for metabolic studies, quantitative mass spectrometry, and nuclear magnetic resonance (NMR) analysis, allowing for the precise tracking and quantification of the molecule in complex biological systems. While some physical properties are not extensively reported for the labeled variant, the data for the unlabeled parent compound, toxoflavin, serve as a reliable reference.
Table 1: Physical and Chemical Properties of Toxoflavin-13C4 and Toxoflavin
| Property | Toxoflavin-13C4 | Toxoflavin (unlabeled) | Citation |
| Appearance | Solid | Bright yellow solid | ,[1] |
| Molecular Formula | ¹³C₄C₃H₇N₅O₂ | C₇H₇N₅O₂ | ,[1] |
| Molecular Weight | 197.13 g/mol | 193.17 g/mol | ,[1] |
| Isotopic Purity | ≥98 atom % ¹³C | N/A | |
| Chemical Purity | ≥95% (CP) | >98% by HPLC | |
| Melting Point | Not explicitly reported | 172-173 °C (decomposes) | [1] |
| Solubility | Not explicitly reported | Soluble in ethanol, methanol, DMF, and DMSO | |
| Storage Temperature | -20°C | -20°C | |
| SMILES String | CN(N=[13CH]N=[13C]1[13C]2=O)[13C]1=NC(N2C)=O | O=C2\N=C1\C(=N/C=N\N1C)\C(=O)N2C | ,[1] |
| InChI Key | SLGRAIAQIAUZAQ-PQVJJBODSA-N | SLGRAIAQIAUZAQ-UHFFFAOYSA-N | ,[1] |
Experimental Protocols
The analysis of Toxoflavin-13C4 relies on standard analytical techniques, with specific protocols adapted for its detection and quantification. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a fundamental technique for assessing the purity of Toxoflavin-13C4 and for its quantification in various matrices. Due to its structural similarity to riboflavin, methods developed for riboflavin analysis can be readily adapted.
Protocol: Reversed-Phase HPLC Analysis
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase:
-
Method A (Methanol-based): A gradient or isocratic elution using a mixture of methanol and water, both containing 0.1% formic acid. A typical starting condition could be 100% aqueous phase, ramping to a higher concentration of methanol.[2]
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Method B (Acetonitrile-based): An isocratic mobile phase consisting of a mixture of acetonitrile and a citrate buffer (e.g., 97 mM, pH 3) in a ratio of approximately 15:85 (v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[2]
-
Detection: Monitoring the absorbance at a wavelength corresponding to the absorption maximum of toxoflavin, which is around 268 nm.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: For quantitative analysis, a standard curve is generated using certified reference material of Toxoflavin-13C4 at known concentrations.[2]
Mass Spectrometry (MS) for Identification and Sensitive Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and highly sensitive quantification of Toxoflavin-13C4.
Protocol: UPLC-QTOF-ESI-MS/MS Analysis
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Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3]
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LC Conditions: Similar to the HPLC protocol, but with a UHPLC C18 column for higher resolution and faster analysis times. A gradient of acetonitrile and water is often employed.[3]
-
MS Parameters:
-
Ionization Mode: Positive ESI is typically used, as toxoflavin readily forms a protonated molecule [M+H]⁺.
-
Mass Range: A full scan is performed over a mass range that includes the expected m/z of the protonated Toxoflavin-13C4 (approximately 198.07).
-
MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed on the precursor ion. The fragmentation pattern will be characteristic of the toxoflavin structure, with a mass shift corresponding to the ¹³C labels.
-
-
Sample Preparation: Samples are extracted, often with chloroform, and the solvent is evaporated. The residue is then reconstituted in a suitable solvent for injection.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the isotopic labeling pattern of Toxoflavin-13C4 and for detailed structural studies.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: The solid Toxoflavin-13C4 is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: A standard proton NMR experiment is performed. The resulting spectrum will show signals corresponding to the hydrogen atoms in the molecule.
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¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. The signals for the four ¹³C-labeled carbon atoms will be significantly enhanced, confirming the positions of isotopic incorporation. The chemical shifts of these carbons will be informative of their local chemical environment. Due to the high isotopic enrichment, ¹³C-¹³C couplings may be observable, providing further structural information.
Biological Activity and Signaling Pathways
Toxoflavin is a biologically active molecule with multiple known mechanisms of action. The ¹³C-labeled version is an invaluable tool for studying these pathways in detail.
Biosynthesis of Toxoflavin
Toxoflavin is synthesized in bacteria such as Burkholderia glumae via a pathway that shares precursors with riboflavin biosynthesis. The synthesis is orchestrated by a set of genes organized in the tox operon.[3][4]
The biosynthesis begins with guanosine triphosphate (GTP) and involves a series of enzymatic reactions catalyzed by proteins encoded by the toxABCDE genes.[3][4] The expression of this operon is controlled by the transcriptional regulator ToxR.[4]
Mechanism of Action: Electron Carrier and ROS Production
One of the primary mechanisms of toxoflavin's toxicity is its ability to act as an electron carrier, disrupting the normal electron transport chain in cells. This process leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can cause significant cellular damage.[5]
References
- 1. Toxoflavin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phylogenetic analysis, molecular characterization and virulence profiling based on toxoflavin gene of an Indian BG1 strain of Burkholderia glumae causing panicle blight of rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
